

# An In-depth Technical Guide to Clofenamide and its Synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Clofenamide

Cat. No.: B1669199

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Clofenamide**, a benzenedisulfonamide derivative, is a carbonic anhydrase (CA) inhibitor utilized for its diuretic properties. Its synonyms include Salco and Soluran. By inhibiting carbonic anhydrase, primarily in the proximal convoluted tubules of the kidneys, **clofenamide** interferes with the reabsorption of sodium bicarbonate, leading to increased excretion of sodium, bicarbonate, and water. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and available experimental data for **clofenamide**, intended to serve as a technical resource for the scientific community.

## Chemical and Physical Properties

**Clofenamide** is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

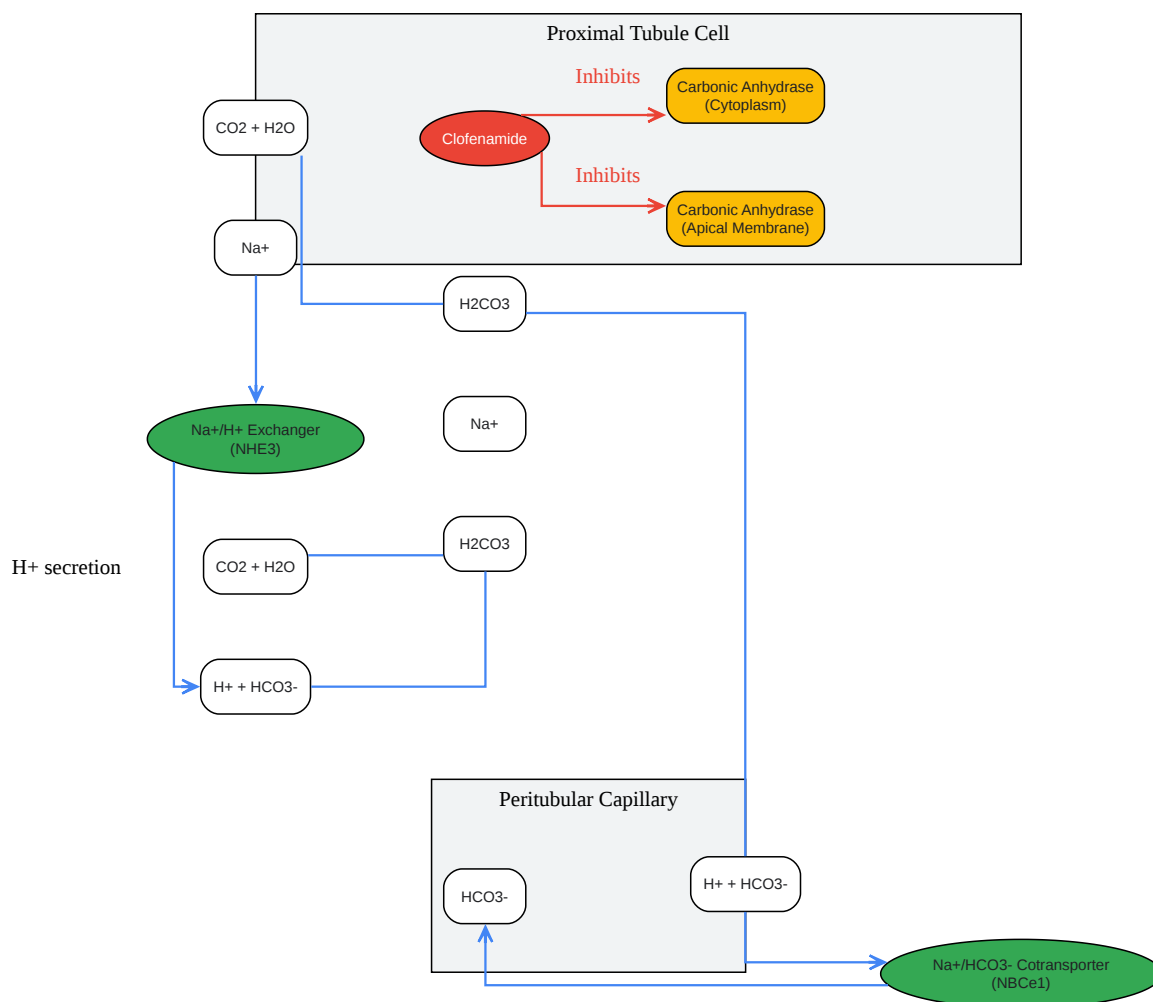
Property	Value	Reference
IUPAC Name	4-chlorobenzene-1,3-disulfonamide	[1]
Synonyms	Clofenamide, Salco, Soluran, Chlorphenamide, Monochlorphenamide	[1][2]
CAS Number	671-95-4	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>4</sub> S <sub>2</sub>	[1][2]
Molecular Weight	270.71 g/mol	[2]
Melting Point	206-219 °C	[2]
Solubility	Soluble in hot alcohol and water; slightly soluble in cold solvents.	[2]

## Mechanism of Action: Carbonic Anhydrase Inhibition

**Clofenamide's** primary pharmacological effect is the inhibition of carbonic anhydrase (CA), a zinc-containing metalloenzyme.[3] CA catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion.

## Signaling Pathway

In the proximal convoluted tubule of the kidney, carbonic anhydrase plays a crucial role in the reabsorption of sodium and bicarbonate. By inhibiting this enzyme, **clofenamide** disrupts this process, leading to a cascade of events that result in diuresis.



[Click to download full resolution via product page](#)

Mechanism of action of **Clofenamide** in the renal proximal tubule.

## Experimental Protocols

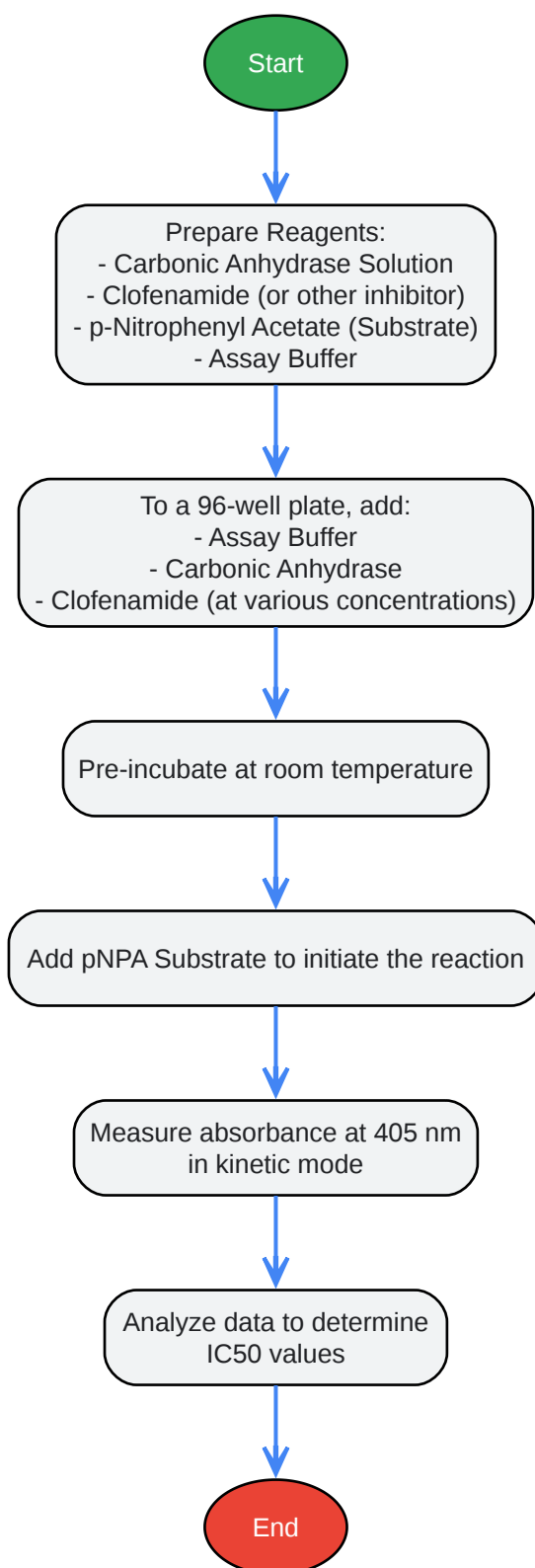
Detailed experimental data for **clofenamide** is limited in publicly available literature. However, standardized protocols for assessing the key activities of carbonic anhydrase inhibitors and diuretics are well-established.

### Carbonic Anhydrase Inhibition Assay

The activity of carbonic anhydrase and its inhibition by compounds like **clofenamide** can be determined using various methods. A common approach is a colorimetric assay.

**Principle:** This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

**Workflow:**



[Click to download full resolution via product page](#)

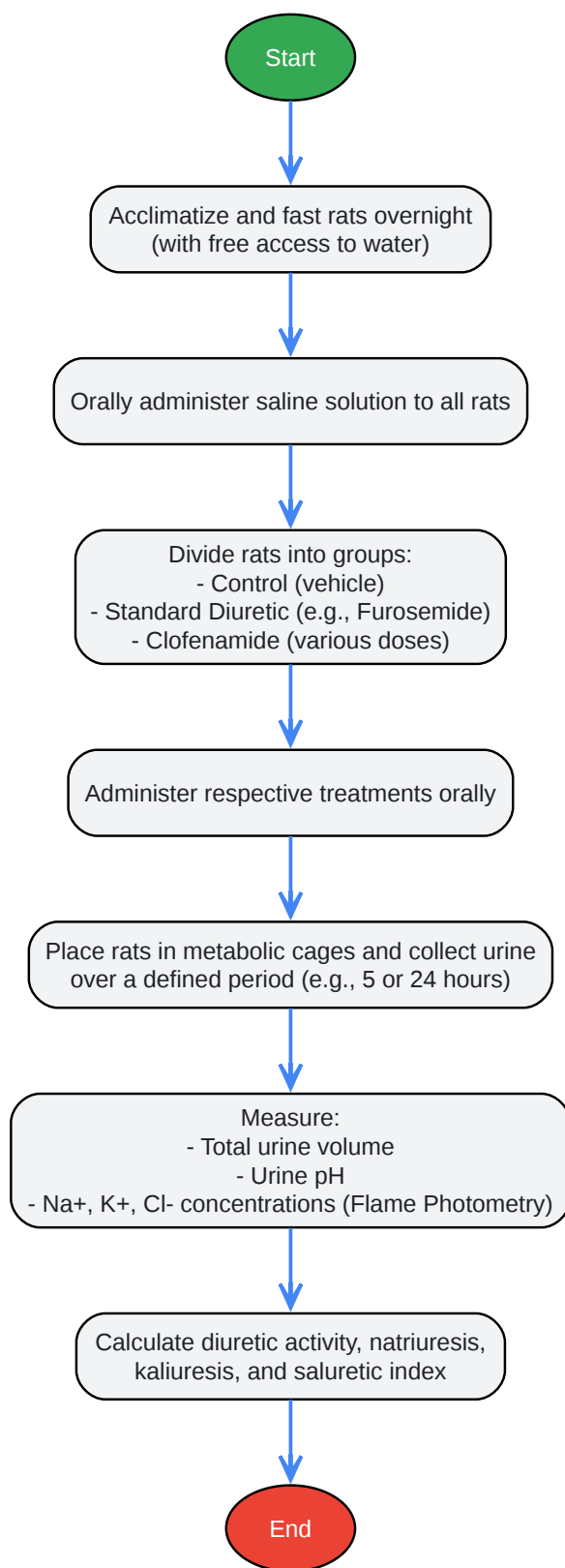
Workflow for a colorimetric carbonic anhydrase inhibition assay.

## In Vivo Diuretic Activity Assay (Lipschitz Test)

The diuretic effect of **clofenamide** can be evaluated in animal models, typically rats, using a method based on the Lipschitz test.

Principle: Rats are orally hydrated with a saline solution to establish a baseline urine output. The test compound is then administered, and the subsequent urine volume and electrolyte content are measured and compared to a control group and a group treated with a standard diuretic.

Workflow:



[Click to download full resolution via product page](#)

Workflow for an in vivo diuretic activity assay in rats.

## Synthesis

The synthesis of 4-chlorobenzene-1,3-disulfonamide (**clofenamide**) can be achieved through a multi-step process starting from 3-chloroaniline.

Logical Synthesis Pathway:



[Click to download full resolution via product page](#)

A logical synthetic pathway for **Clofenamide**.

## Pharmacological Data

### Carbonic Anhydrase Inhibition

While specific IC<sub>50</sub> values for **clofenamide** against various carbonic anhydrase isoforms are not readily available in the public domain, it is classified as a potent inhibitor. For comparison, acetazolamide, a well-characterized carbonic anhydrase inhibitor, exhibits the following inhibitory constants (K<sub>i</sub>) against different human (h) isoforms:

Isoform	Acetazolamide K <sub>i</sub> (nM)
hCA I	250
hCA II	12
hCA IX	25
hCA XII	5.7

It is expected that **clofenamide** would exhibit a similar profile, with potent inhibition of CA II, IX, and XII, and weaker inhibition of CA I.

### Diuretic Activity



Quantitative data from in vivo diuretic studies specifically on **clofenamide** are sparse in the literature. However, studies on similar sulfonamide diuretics, such as clopamide, have demonstrated a dose-dependent increase in urine output and electrolyte excretion. For clopamide, oral doses of 5, 10, and 20 mg in humans resulted in significant diuresis, with peak effects corresponding to maximum plasma concentrations.[4][5][6]

## Pharmacokinetics

Detailed pharmacokinetic parameters for **clofenamide** in humans are not well-documented in publicly accessible literature. For the related compound, clopamide, after oral administration in humans, maximum plasma concentrations were reached within 2 hours, with an elimination half-life of approximately 10 hours.[4][6] It is plausible that **clofenamide** exhibits a similar pharmacokinetic profile.

## Conclusion

**Clofenamide** is a well-established carbonic anhydrase inhibitor with diuretic effects. While its fundamental chemical properties and mechanism of action are understood, there is a notable lack of publicly available, detailed quantitative data from preclinical and clinical studies. This guide provides a framework of standard experimental protocols that can be applied to further characterize the pharmacological profile of **clofenamide**. Further research to generate specific data on its carbonic anhydrase isoform selectivity, in vivo diuretic potency, and human pharmacokinetics would be highly valuable for the scientific and drug development communities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Amino-6-chlorobenzene-1,3-disulfonamide synthesis - chemicalbook [chemicalbook.com]
- 2. glpbio.com [glpbio.com]

- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [ACTION OF A DIURETIC SULFONAMIDE (CLOPAMIDE) IN THE RAT DURING EXPERIMENTAL CHRONIC RENAL INSUFFICIENCY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Clofenamide and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669199#clofenamide-and-its-synonyms-e-g-salco-soluran]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)